

Structure-Activity Relationship (SAR) of Chlorinated Quinoxaline Esters

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Compound of Interest

Compound Name: 2,4-Dichlorophenyl quinoxaline-6-carboxylate
CAS No.: 881453-64-1
Cat. No.: B2882115

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Executive Summary

Chlorinated quinoxaline esters represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antineoplastic to antimycobacterial effects. The synergy between the lipophilic chlorine substituents and the hydrolysable ester motifs allows for tunable pharmacokinetics and precise target engagement. This guide dissects the Structure-Activity Relationship (SAR) of these compounds, providing a rigorous analysis of how regioselective chlorination and ester chain modulation influence potency, selectivity, and metabolic stability.

Chemical Scaffold & Synthesis Strategy

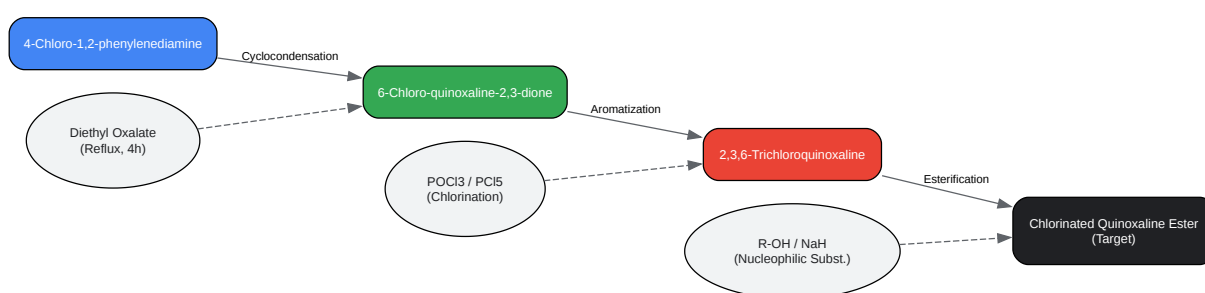
The quinoxaline core (1,4-diazanaphthalene) serves as the bioisosteric template. The introduction of chlorine atoms typically enhances membrane permeability via increased lipophilicity (

), while ester functionalities often act as prodrug motifs or specific hydrogen-bond acceptors within the binding pocket of target enzymes (e.g., tyrosine kinases or bacterial DNA gyrase).

Synthetic Workflow

The synthesis of chlorinated quinoxaline esters generally follows a convergent pathway. The critical step is the regioselective formation of the quinoxaline ring followed by functionalization.

Figure 1: Synthetic Pathway for Chlorinated Quinoxaline Esters



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Caption: Convergent synthesis of chlorinated quinoxaline esters via cyclocondensation and nucleophilic substitution.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate.

- Cyclocondensation: Dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (12 mmol) dropwise. Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Isolation: Cool the mixture to
 . Filter the precipitate (mixture of isomers).

- **Regioisomer Separation:** Purify via column chromatography using a gradient elution (0-10% EtOAc in Hexane). The 6-chloro isomer typically elutes differently due to dipole moment variations compared to the 7-chloro isomer.
- **Characterization:** Verify structure via
 - NMR (look for singlet at C3-methyl and aromatic splitting patterns) and HRMS.

Structure-Activity Relationship (SAR) Analysis

The SAR of chlorinated quinoxaline esters is governed by three primary vectors: the position of the halogen (Electronic/Steric), the nature of the ester (Hydrophobicity/Steric), and the oxidation state of the nitrogen (N-oxide effect).

The "Chlorine Switch" (Positions 6 & 7)

The placement of the chlorine atom is the most critical determinant of activity.

- **Electronic Effect:** Chlorine at C6 or C7 exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the pyrazine ring. This often enhances
 -
 - stacking interactions with DNA base pairs or aromatic residues in kinase ATP-binding pockets.
- **Potency Observation:** In anticancer studies (e.g., against MCF-7 or HCT-116 lines), C6-Cl analogs frequently outperform unsubstituted or C6-CH analogs. The electron-withdrawal facilitates nucleophilic attack at C2/C3 if the mechanism involves covalent modification, or strengthens hydrogen bonding at N1/N4.

The Ester Moiety (Position 2 or 3)

- **Chain Length:** Methyl and Ethyl esters generally show higher potency in vitro due to optimal solubility. Long-chain esters (C5) often suffer from poor solubility and steric clash within the binding pocket.

- Bioactivation: These esters often function as prodrugs. Intracellular esterases hydrolyze them to the free carboxylic acid, which may be the active antimetabolite or chelating agent.

SAR Data Summary

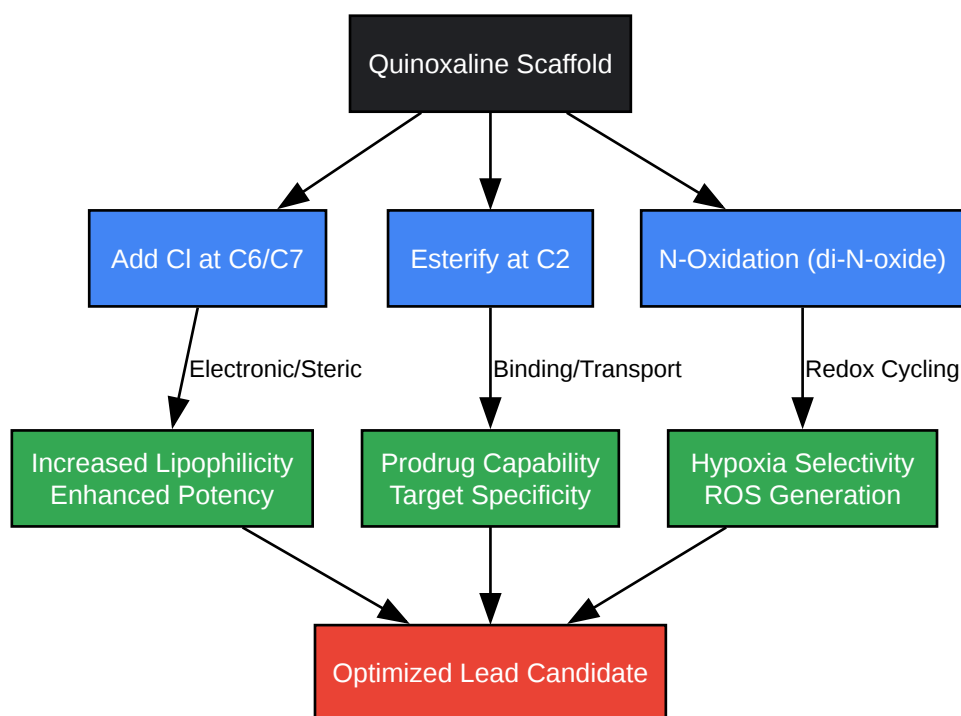
The following table synthesizes data from multiple studies regarding antimicrobial (MIC) and anticancer (IC

) activity relative to structural modifications.

Structural Modification	Effect on Lipophilicity ()	Effect on Biological Activity	Mechanism Insight
C6-Cl Substitution	Increase (+0.7)	Significantly Increased	Enhanced cellular uptake; metabolic blockade at C6.
C7-Cl Substitution	Increase (+0.7)	Variable (Target dependent)	Often reduces MIC in <i>M. tuberculosis</i> assays.
C2-Ethyl Ester	Moderate Increase	Optimal	Balances permeability with hydrolytic stability.
N1, N4-Dioxide	Decrease	Critical for Antibacterial	Generates ROS; essential for hypoxic selectivity.
C3-Trifluoromethyl	High Increase	Increased	Bioisostere to Cl; enhances metabolic stability.

SAR Logic Map

Figure 2: SAR Decision Logic for Optimization



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Caption: Logical flow of structural modifications and their consequent biological impacts.[1][2][3][4][5][6][7]

Mechanism of Action (MOA)

Anticancer: Kinase Inhibition

Chlorinated quinoxaline esters act as ATP-competitive inhibitors.[6] The planar quinoxaline ring mimics the adenine moiety of ATP.

- Binding Mode: The N1 and N4 nitrogens form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR-2, EGFR).
- Role of Chlorine: The Cl atom at C6 occupies a hydrophobic pocket (Gatekeeper region), improving affinity and selectivity over wild-type kinases.

Antimicrobial: Oxidative Stress (QdNOs)

For Quinoxaline-1,4-di-N-oxide esters:

- **Bioreduction:** Under hypoxic conditions (typical of bacterial biofilms or tumors), the N-oxide is reduced by bacterial reductases.
- **Radical Formation:** This reduction generates free radical intermediates (hydroxyl radicals).
- **DNA Damage:** The radicals cause single-strand breaks in bacterial DNA, leading to apoptosis-like death.

Experimental Protocols

Biological Evaluation: MTT Assay (Anticancer)

Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%) to validate cell viability baseline.

- **Seeding:** Seed HCT-116 cells (

 cells/well) in 96-well plates. Incubate for 24h at

 .
- **Treatment:** Add synthesized chlorinated quinoxaline esters at graded concentrations (0.1, 1, 10, 50, 100

).
- **Incubation:** Incubate for 48h.
- **Development:** Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
- **Readout:** Measure absorbance at 570 nm. Calculate IC

 using non-linear regression.

Antimicrobial Susceptibility (MIC)

- **Inoculum:** Prepare bacterial suspension (e.g., *S. aureus*) adjusted to 0.5 McFarland standard.

- Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
- Incubation:

for 18-24h.
- Visualization: The MIC is the lowest concentration with no visible growth. Validation: Use Resazurin dye to confirm metabolic cessation.

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